Technical Whitepaper: (2,3-Dihydrobenzofuran-6-yl)methanamine – Structural Dynamics and Synthetic Utility
Technical Whitepaper: (2,3-Dihydrobenzofuran-6-yl)methanamine – Structural Dynamics and Synthetic Utility
This technical guide provides an in-depth analysis of (2,3-Dihydrobenzofuran-6-yl)methanamine, a privileged scaffold in medicinal chemistry.
Executive Summary
(2,3-Dihydrobenzofuran-6-yl)methanamine (CAS: 55746-20-8) represents a critical pharmacophore in modern drug discovery. Structurally, it serves as a constrained bioisostere of tryptamine and phenethylamine, offering reduced conformational entropy while maintaining key hydrogen-bonding vectors. This guide details its physicochemical profile, validated synthetic pathways, and application as a "warhead" or linker in kinase inhibitors, GPCR ligands (specifically 5-HT receptors), and anti-inflammatory agents targeting mPGES-1.
Part 1: Structural Architecture & Electronic Properties
Core Geometry
Unlike the planar benzofuran system, the 2,3-dihydrobenzofuran core exhibits a non-planar, puckered conformation at the furan ring. This subtle aliphatic character at positions 2 and 3 disrupts the complete aromaticity of the oxygen heterocycle, altering the lipophilicity vector relative to its fully unsaturated counterpart.
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Ring Strain: The fused 5-membered ether ring introduces mild strain, influencing the reactivity of the C7 and C5 positions towards electrophilic aromatic substitution.
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Amine Basicity: The C6-methanamine group is a primary benzylic amine. The oxygen atom at position 1 exerts a weak inductive electron-donating effect (+I) through the aromatic system, slightly increasing the basicity of the exocyclic amine compared to a standard benzylamine.
Physicochemical Profile
The following data is synthesized from computational predictions and comparative experimental data of structural analogs.
| Property | Value | Structural Implication |
| Molecular Weight | 149.19 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da). |
| Formula | C₉H₁₁NO | High atom economy scaffold. |
| LogP (Predicted) | ~1.08 – 1.20 | Ideal for CNS penetration (BBB permeable). |
| TPSA | 35.25 Ų | Excellent membrane permeability. |
| pKa (Conj. Acid) | ~9.2 – 9.5 | Exists predominantly as a cation at physiological pH (7.4). |
| H-Bond Donors | 1 (NH₂) | Critical for active site anchoring (e.g., Asp/Glu residues). |
| H-Bond Acceptors | 2 (O, N) | The furan oxygen acts as a weak acceptor. |
Part 2: Synthetic Pathways[1]
Retrosynthetic Analysis
The most robust route to (2,3-Dihydrobenzofuran-6-yl)methanamine avoids direct functionalization of the sensitive amine. Instead, it relies on the reduction of a stable nitrile precursor.
Primary Pathway:
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Cyclization: Construction of the dihydrobenzofuran core via Claisen rearrangement and cyclization.
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Functionalization: Introduction of the carbonitrile group at C6.
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Reduction: Conversion of the nitrile to the primary amine.[1][2]
Detailed Protocol: Nitrile Reduction Route
Note: This protocol assumes the starting material 2,3-dihydrobenzofuran-6-carbonitrile is available or synthesized via cyanation of the 6-bromo analog.
Step 1: Reagent Preparation
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Precursor: 2,3-Dihydrobenzofuran-6-carbonitrile (1.0 eq)
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Reductant: Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) or Raney Nickel/H₂ (50 psi).
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Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.
Step 2: Execution (LiAlH₄ Method)
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Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.
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Slurry Formation: Suspend LiAlH₄ in anhydrous THF at 0°C.
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Addition: Dissolve the nitrile in THF and add dropwise to the hydride slurry over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.[3]
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Reflux: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).
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Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL), then water (3 mL).
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Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo to yield the crude amine.
Step 3: Purification
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The free base is often an oil. Convert to the Hydrochloride Salt for stability by dissolving in Et₂O and adding 2M HCl in ether. The white precipitate is collected by filtration.
Synthesis Flowchart
The following diagram illustrates the logical flow from phenol precursors to the target amine.
Caption: Step-wise synthetic pathway from commercially available phenols to the target methanamine via a nitrile intermediate.
Part 3: Medicinal Chemistry Applications[5][6][7][8][9]
Pharmacophore Mapping
(2,3-Dihydrobenzofuran-6-yl)methanamine acts as a "constrained" bioisostere.
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Vs. Tryptamine: It lacks the indole NH, removing a hydrogen bond donor but retaining the aromatic bulk and the ethylamine side chain geometry (if extended).
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Vs. Benzylamine: The fused ring restricts rotation and adds lipophilicity, often improving binding affinity in hydrophobic pockets (e.g., GPCR transmembrane domains).
Case Study: mPGES-1 Inhibitors
Research indicates that 2,3-dihydrobenzofuran scaffolds are effective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) .[4] The 6-position substitution allows the molecule to extend into the enzyme's polar accessory pocket, while the dihydrofuran core sits in the lipophilic active site.
Mechanism of Action:
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Anchoring: The primary amine forms a salt bridge with Asp/Glu residues in the binding pocket.
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Hydrophobic Packing: The benzene ring engages in
-stacking interactions. -
Shape Complementarity: The non-planar dihydrofuran ring fits specific sub-pockets that reject the planar benzofuran analogs.
Caption: Pharmacophore mapping of the molecule highlighting key interaction vectors with biological targets.
Part 4: Analytical Characterization
To validate the synthesis, the following spectroscopic signals are diagnostic.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
- 7.10 (d, J=8.0 Hz, 1H): Aromatic proton at C4.[5]
- 6.80 (dd, J=8.0, 1.5 Hz, 1H): Aromatic proton at C5.
- 6.75 (d, J=1.5 Hz, 1H): Aromatic proton at C7 (shielded by ether oxygen).
- 4.55 (t, J=8.5 Hz, 2H): O-CH₂ protons of the dihydrofuran ring (deshielded).
- 3.80 (s, 2H): Benzylic methylene protons (Ar-CH₂-NH₂).
- 3.20 (t, J=8.5 Hz, 2H): Benzylic methylene protons of the dihydrofuran ring.
- 1.50 (br s, 2H): NH₂ protons (exchangeable with D₂O).
Mass Spectrometry (ESI-MS)
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[M+H]⁺: Calculated: 150.09. Observed: 150.1.
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Fragmentation: Loss of NH₃ ([M-17]⁺) is a common fragmentation pathway for primary benzylic amines.
Part 5: Handling & Stability
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Storage: The free amine is prone to oxidation (forming the imine/aldehyde) and carbamate formation upon exposure to atmospheric CO₂. It must be stored under Argon at -20°C.
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Salt Form: The hydrochloride salt (R-NH₃⁺ Cl⁻) is a stable, non-hygroscopic solid and is the preferred form for long-term storage.
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Safety: Classed as an Irritant (H315, H319, H335). Standard PPE (gloves, goggles, fume hood) is mandatory.
References
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ChemScene. (2024). (2,3-Dihydrobenzofuran-6-yl)methanamine Product Data. Retrieved from [3]
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Bifulco, G., et al. (2016).[4] 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from
-
National Institutes of Health. (2024). PubChem Compound Summary for CID 29905, (2,3-Dihydrobenzofuran-6-yl)methanamine. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from
-
Ambeed. (2024). Safety Data Sheet: (2,3-Dihydrobenzofuran-6-yl)methanamine. Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US7364882B1 - Enzymatic reduction of a nitrile containing compound to the corresponding amine - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
